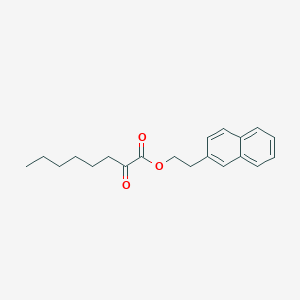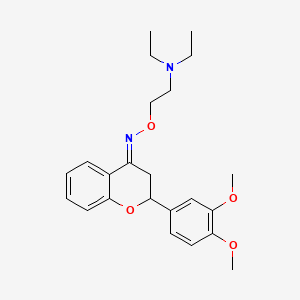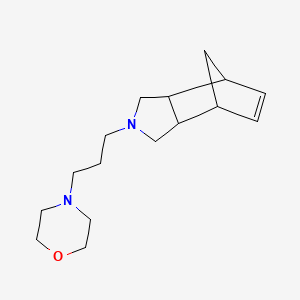
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is a complex organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a dihydro-methanoisoindoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline typically involves the reaction of 3-morpholinopropylamine with a suitable isoindoline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Morpholinopropylamine: A related compound with similar structural features but lacking the dihydro-methanoisoindoline moiety.
3-Morpholinopropyl phenyl carbamate: Another compound with a morpholine ring and propyl chain, but with different functional groups attached.
Uniqueness
2-(3-Morpholinopropyl)-3a,7a-dihydro-4,7-methanoisoindoline is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Numéro CAS |
73855-76-2 |
|---|---|
Formule moléculaire |
C16H26N2O |
Poids moléculaire |
262.39 g/mol |
Nom IUPAC |
4-[3-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)propyl]morpholine |
InChI |
InChI=1S/C16H26N2O/c1(4-17-6-8-19-9-7-17)5-18-11-15-13-2-3-14(10-13)16(15)12-18/h2-3,13-16H,1,4-12H2 |
Clé InChI |
OGOKAEYVYPCQOA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCN2CC3C4CC(C3C2)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


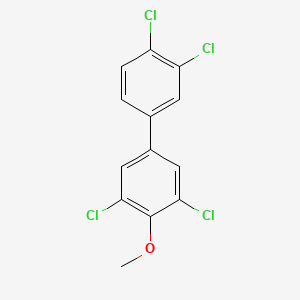
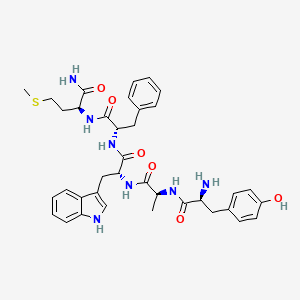



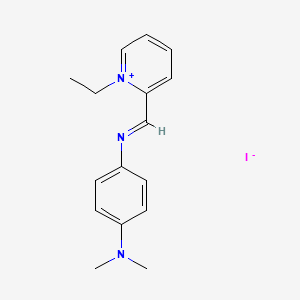
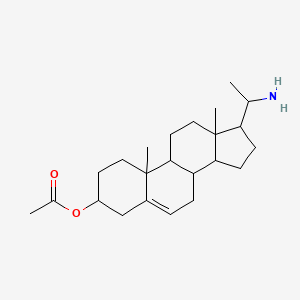
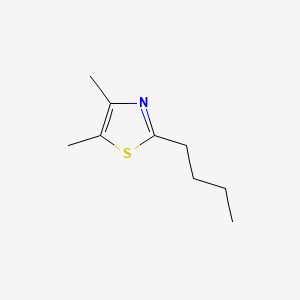
![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
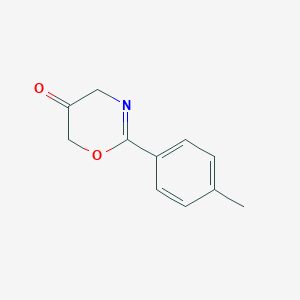
![Carbamic acid, [2-amino-6-(3,6-dihydro-1(2H)-pyridinyl)-3-oxido-4-pyrimidinyl]-, methyl ester](/img/structure/B14441076.png)

